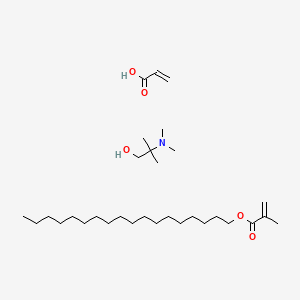
2-(Dimethylamino)-2-methylpropan-1-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-(dimethylamino)-2-methyl-1-propanol is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid, and is further compounded with 2-(dimethylamino)-2-methyl-1-propanol. This compound is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester involves the esterification of 2-propenoic acid with octadecanol under acidic conditions. The polymerization process is initiated by free radicals, typically using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this polymer involves bulk polymerization techniques. The monomers are mixed in large reactors, and the polymerization is initiated by heating or by adding initiators. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the polymer.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The polymer can undergo oxidation reactions, especially at the unsaturated sites of the 2-propenoic acid units.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The ester and amine groups in the polymer can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups.
Major Products
Oxidation: Oxidized derivatives of the polymer.
Reduction: Reduced forms of the polymer with altered functional groups.
Substitution: Substituted polymers with new functional groups replacing the original ester or amine groups.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-(dimethylamino)-2-methyl-1-propanol has a wide range of applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on its application. In drug delivery systems, the polymer matrix controls the release rate of the drug by diffusion or degradation. The ester and amine groups can interact with biological molecules, facilitating targeted delivery and improved bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester
- 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-(dimethylamino)-2-methyl-1-propanol lies in its combination of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its ability to form stable films and its biocompatibility further enhance its utility in various fields.
Propiedades
Número CAS |
167078-16-2 |
|---|---|
Fórmula molecular |
C31H61NO5 |
Peso molecular |
527.8 g/mol |
Nombre IUPAC |
2-(dimethylamino)-2-methylpropan-1-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C6H15NO.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-6(2,5-8)7(3)4;1-2-3(4)5/h2,4-20H2,1,3H3;8H,5H2,1-4H3;2H,1H2,(H,4,5) |
Clave InChI |
MJEOVPWQDYAZOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(C)(CO)N(C)C.C=CC(=O)O |
Números CAS relacionados |
167078-16-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


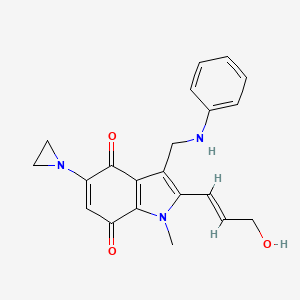
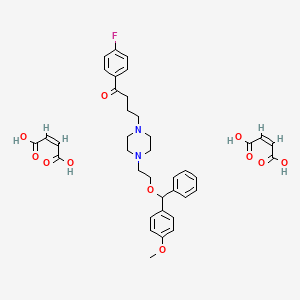
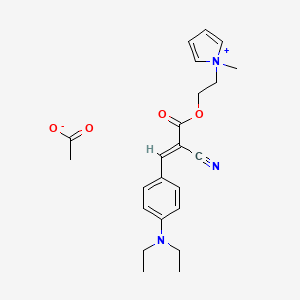
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
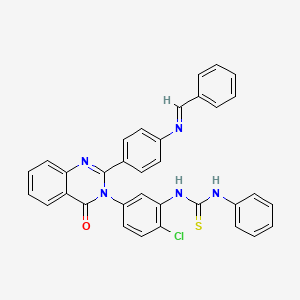
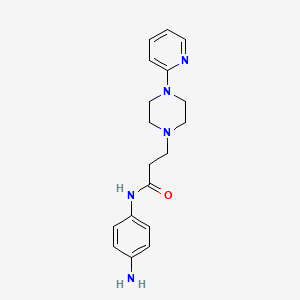

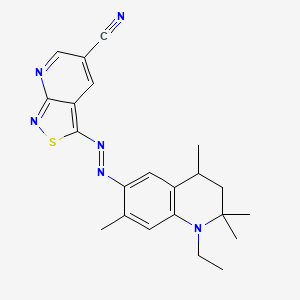
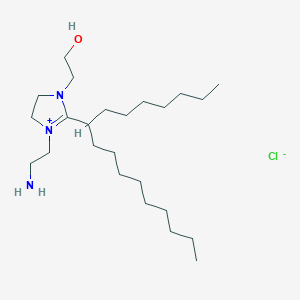
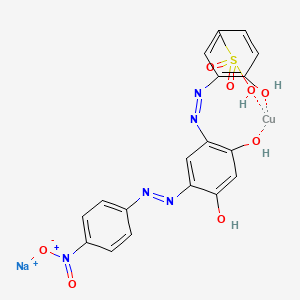
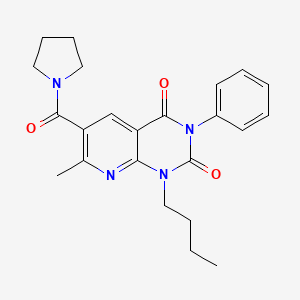
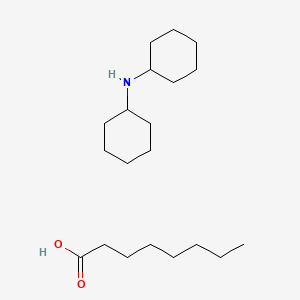
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)

